

Purity and characterization of 4-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(Aminomethyl)pyridin-3-amine**

Cat. No.: **B114218**

[Get Quote](#)

An In-depth Technical Guide on the Purity and Characterization of **4-(Aminomethyl)pyridin-3-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Aminomethyl)pyridin-3-amine is a substituted aminopyridine, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.^{[1][2]} The precise characterization and stringent purity assessment of such molecules are critical prerequisites for their application in research and pharmaceutical development, ensuring reproducibility of results and adherence to safety standards. This technical guide provides a comprehensive overview of the key physicochemical properties of **4-(Aminomethyl)pyridin-3-amine** and its dihydrochloride salt. It outlines generalized, representative experimental protocols for its characterization and purity evaluation based on standard analytical techniques employed for similar aromatic amines.

Compound Identity and Physicochemical Properties

Accurate identification and knowledge of the fundamental physicochemical properties are essential for the handling, formulation, and analysis of any chemical entity.

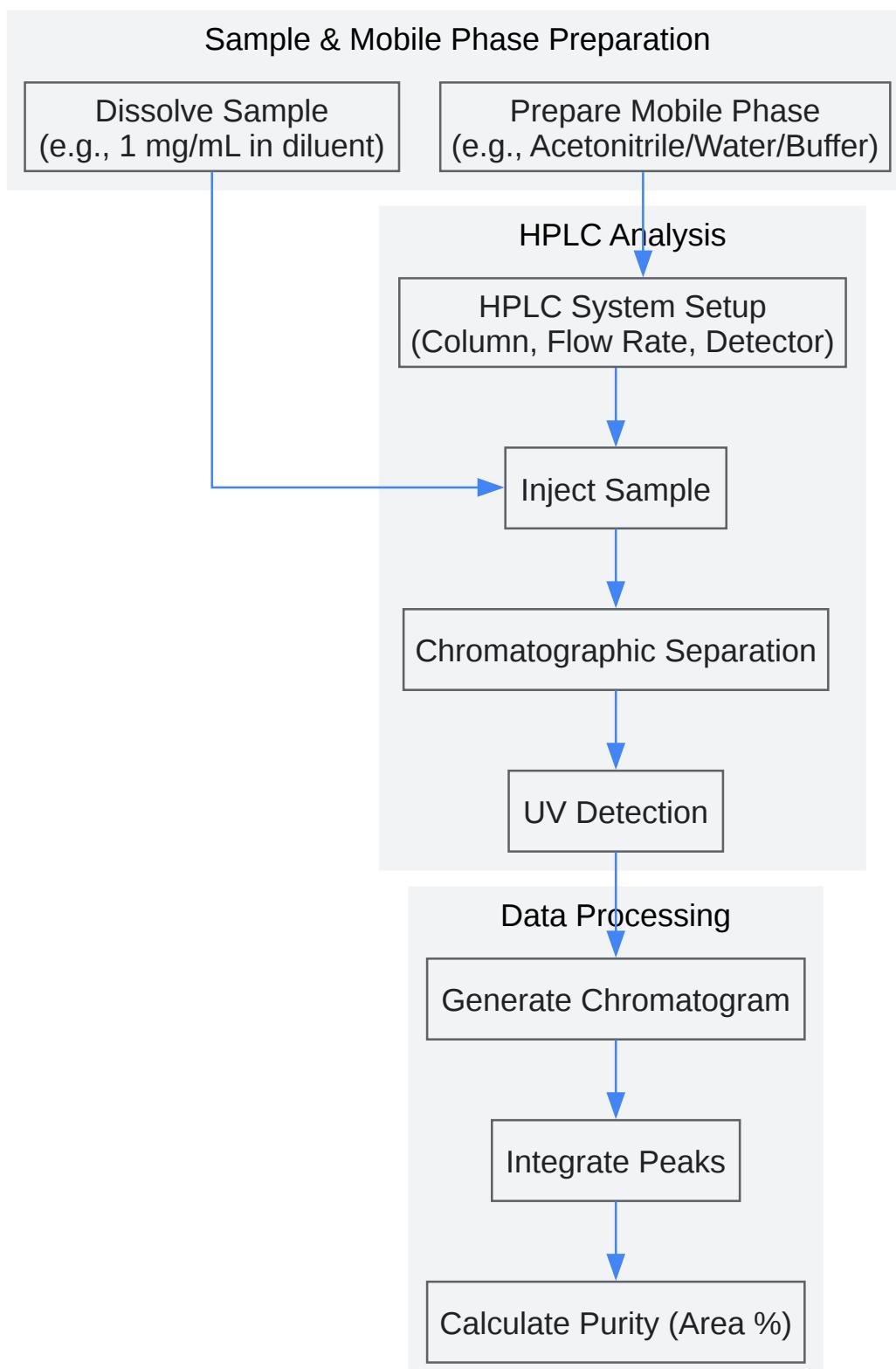
Table 1: Physicochemical Properties of **4-(Aminomethyl)pyridin-3-amine**^{[3][4]}

Property	Value	Source
CAS Number	144288-49-3	Echemi
Molecular Formula	C6H9N3	Echemi, PubChem
Molecular Weight	123.16 g/mol	Echemi
Exact Mass	123.08000 Da	Echemi
Density	1.173 g/cm ³	Echemi
Boiling Point	334.2°C at 760 mmHg	Echemi
Flash Point	182.4°C	Echemi
Refractive Index	1.623	Echemi
InChIKey	FPKNYDPZJJXIMY-UHFFFAOYSA-N	Echemi, PubChem
SMILES	C1=CN=CC(=C1CN)N	PubChem

Table 2: Properties of **4-(Aminomethyl)pyridin-3-amine Dihydrochloride**[\[5\]](#)

Property	Value	Source
CAS Number	847666-49-3	EPA DSSTox
Molecular Formula	C6H11Cl2N3	PubChem
Molecular Weight	196.07 g/mol	PubChem
Exact Mass	195.0330028 Da	PubChem
InChIKey	HREWBDQQRCHSNJ-UHFFFAOYSA-N	PubChem
SMILES	C1=CN=CC(=C1CN)N.Cl.Cl	PubChem

Analytical Characterization and Purity Determination


A combination of chromatographic and spectroscopic techniques is required for the unambiguous structural confirmation and purity assessment of **4-(Aminomethyl)pyridin-3-amine**. While specific validated methods for this compound are not widely published, the following sections describe generalized protocols adapted from established methods for related aminopyridines and aromatic amines.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase method is typically suitable for polar compounds like aminopyridines.

Representative Experimental Protocol: Reversed-Phase HPLC

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., LiChrosorb® 100 RP-18, 250 x 4.0 mm, 5 µm).
[6]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).[7][8] The specific gradient and buffer are optimized to achieve good peak shape and resolution from impurities.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of maximum absorbance, likely around 254 nm or determined by a UV scan.
- Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase or a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.
- Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all observed peaks.

[Click to download full resolution via product page](#)

Caption: Representative workflow for HPLC purity analysis.

Structural Elucidation

2.2.1. Mass Spectrometry (MS)

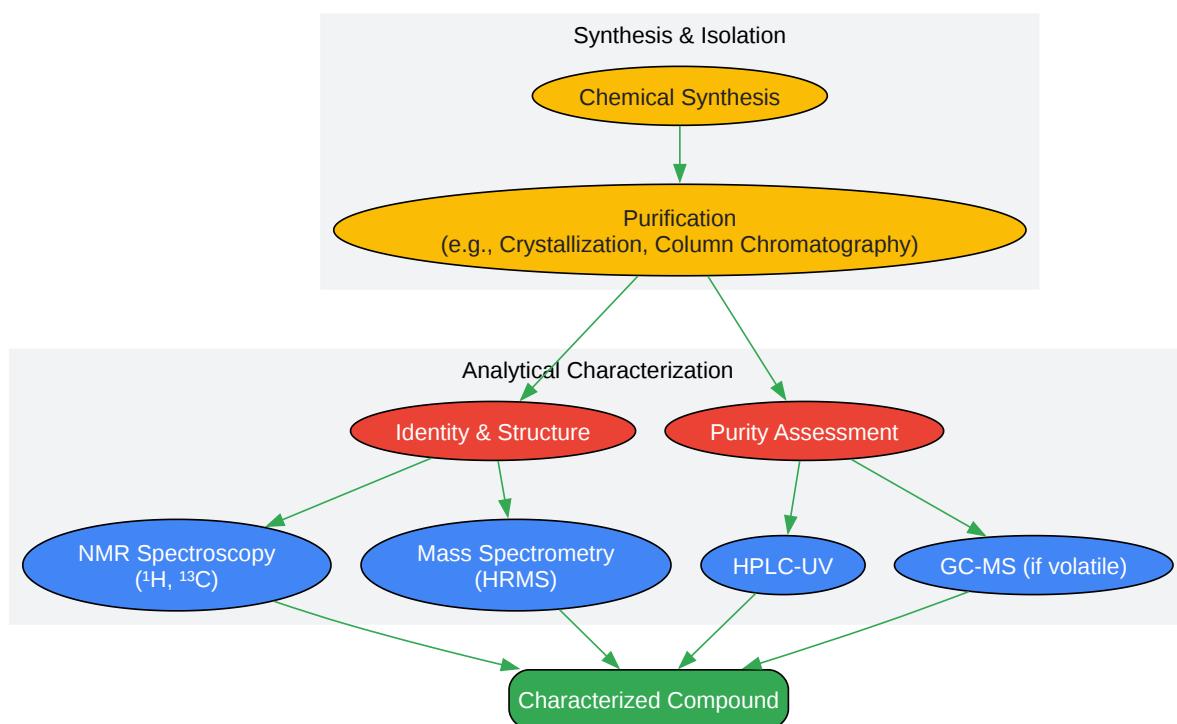
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Representative Experimental Protocol: LC-MS

- Instrumentation: A High-Resolution Mass Spectrometer (HRMS) coupled with an HPLC system (as described in 2.1).
- Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for amines, which are readily protonated.
- Analysis: The mass spectrum will confirm the molecular weight by identifying the protonated molecular ion $[M+H]^+$. For **4-(Aminomethyl)pyridin-3-amine**, this would be expected at m/z 124.0869.^[4] Tandem MS (MS/MS) experiments can be performed to analyze the fragmentation pattern, providing further structural confirmation.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. Both ^1H and ^{13}C NMR spectra are essential. While experimental data for **4-(Aminomethyl)pyridin-3-amine** is not readily available, the spectra of the related isomer, 4-(aminomethyl)pyridine, show characteristic signals for the pyridine ring protons (δ 7.2-8.6 ppm) and the aminomethyl protons (δ ~3.9 ppm).^[9] A similar pattern would be expected for the target compound, with the substitution pattern influencing the exact chemical shifts and coupling constants.


Representative Experimental Protocol: ^1H and ^{13}C NMR

- Instrumentation: A 300 or 500 MHz NMR spectrometer.^{[9][10]}
- Solvent: A deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl_3), Deuterated Methanol (CD_3OD), or Dimethyl Sulfoxide- d_6 (DMSO-d_6).
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

- Analysis: Acquire ^1H , ^{13}C , and potentially 2D NMR (e.g., COSY, HSQC) spectra to assign all proton and carbon signals and confirm the connectivity of the atoms.

Overall Characterization Strategy

The characterization of a compound like **4-(Aminomethyl)pyridin-3-amine** is a multi-step process where different analytical techniques provide complementary information to build a complete profile of the molecule's identity, structure, and purity.

[Click to download full resolution via product page](#)

Caption: Logical workflow for chemical synthesis and characterization.

Conclusion

The comprehensive characterization of **4-(Aminomethyl)pyridin-3-amine** is paramount for its effective use in drug discovery and scientific research. This guide provides the known physicochemical properties and outlines a robust, albeit generalized, framework for its analytical characterization. By employing a suite of orthogonal techniques—including HPLC for purity, and MS and NMR for structural confirmation—researchers can establish a complete and reliable profile of this compound, ensuring the integrity and validity of their subsequent studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - 4-(aminomethyl)pyridin-3-amine (C₆H₉N₃) [pubchemlite.lcsb.uni.lu]
- 5. 4-(aminomethyl)pyridin-3-amine Dihydrochloride | C₆H₁₁Cl₂N₃ | CID 11389965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 3-(Aminomethyl)pyridine | SIELC Technologies [sielc.com]
- 9. 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Purity and characterization of 4-(Aminomethyl)pyridin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b114218#purity-and-characterization-of-4-aminomethyl-pyridin-3-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com